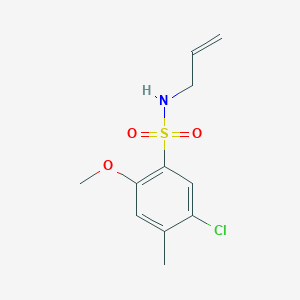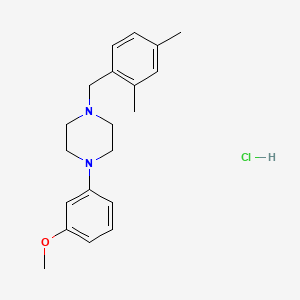![molecular formula C14H18F3N3O3 B4961238 N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)
N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MNPA is a synthetic compound that belongs to the family of anilines and is characterized by its unique chemical structure, which has a nitro group and a trifluoromethyl group attached to the aniline ring.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MNPA is used as a building block for the synthesis of various compounds that have potential therapeutic applications, such as anti-cancer, anti-inflammatory, and anti-viral agents. In drug discovery, MNPA is used as a lead compound for the development of new drugs that target specific receptors or enzymes in the body. In neuroscience, MNPA is used as a tool to study the function of specific neurotransmitter systems in the brain.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it is believed to act as a modulator of specific receptors or enzymes in the body. MNPA has been shown to bind to specific receptors, such as the sigma-1 receptor and the dopamine transporter, and modulate their activity. MNPA has also been shown to inhibit specific enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects, depending on the specific receptor or enzyme it modulates. MNPA has been shown to have anti-inflammatory and anti-cancer properties through its modulation of specific receptors and enzymes. MNPA has also been shown to have neuroprotective effects by modulating the activity of specific neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. MNPA is also readily available and relatively inexpensive, making it an attractive option for researchers. However, MNPA has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on MNPA, including its potential applications in drug discovery and neuroscience. MNPA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research could focus on the development of new compounds based on MNPA for these diseases. MNPA could also be used as a tool to study the function of specific neurotransmitter systems in the brain, which could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
MNPA is synthesized through a multi-step process that involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with 3-chloropropylmorpholine in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of MNPA. The final product is purified through various techniques, such as column chromatography and recrystallization, to obtain a high yield and purity.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-nitro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c15-14(16,17)12-10-11(20(21)22)2-3-13(12)18-4-1-5-19-6-8-23-9-7-19/h2-3,10,18H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPWWZKOMVOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-4-nitro-2-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)
![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)


![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961188.png)

![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)
